Home > Products > Screening Compounds P103550 > Hydrate ibandronate sodium
Hydrate ibandronate sodium -

Hydrate ibandronate sodium

Catalog Number: EVT-12593979
CAS Number:
Molecular Formula: C9H25NNaO8P2
Molecular Weight: 360.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hydrate ibandronate sodium is a bisphosphonate compound primarily used in the treatment and prevention of osteoporosis, particularly in postmenopausal women. It functions by inhibiting bone resorption, thereby increasing bone mineral density and reducing the risk of vertebral fractures. The compound is marketed under the trade name Boniva and has been extensively studied for its pharmacological properties and clinical applications.

Source

Ibandronate sodium is synthesized from various chemical precursors and has been the subject of numerous patents detailing its production methods. The compound is derived from phosphonic acid derivatives, which are modified to enhance their efficacy as anti-resorptive agents.

Classification

Ibandronate sodium belongs to the class of medications known as bisphosphonates. These compounds are characterized by their ability to bind to hydroxyapatite in bone and inhibit osteoclast-mediated bone resorption. Ibandronate sodium is classified as a nitrogen-containing bisphosphonate, which distinguishes it from non-nitrogenous counterparts by its mechanism of action that involves inhibition of protein synthesis in osteoclasts.

Synthesis Analysis

Methods

The synthesis of ibandronate sodium typically involves several key steps, including the reaction of specific phosphonic acid derivatives with halogenated propionates. One notable method described in patent EP2038291B1 involves reacting methyl-3-halopropionate with a suitable amino compound to form an intermediate, which is subsequently converted into ibandronate sodium through further chemical modifications .

Technical Details

  1. Starting Materials: Commonly used starting materials include methyl-3-chloropropionate and various amino acids.
  2. Reactions: The synthesis generally involves nucleophilic substitution reactions, where the amino group attacks the carbon atom attached to the halogen in the propionate derivative.
  3. Purification: The final product is purified through crystallization or chromatographic techniques to ensure high purity levels suitable for pharmaceutical use.
Molecular Structure Analysis

Structure

The molecular formula for ibandronate sodium is C₁₃H₁₈N₂O₇P₂Na. The structure features a central carbon atom bonded to a nitrogen-containing side chain and two phosphonate groups, which are crucial for its biological activity.

Data

  • Molecular Weight: 343.19 g/mol
  • 3D Structure: The compound exhibits a three-dimensional conformation that allows it to effectively bind to hydroxyapatite in bone tissue.
Chemical Reactions Analysis

Reactions

Ibandronate sodium undergoes various chemical reactions, primarily involving hydrolysis and complexation with calcium ions in physiological conditions. The stability of ibandronate in solution is critical for its bioavailability and therapeutic efficacy.

Technical Details

  • Hydrolysis: In aqueous environments, ibandronate can hydrolyze, leading to the formation of less active species.
  • Complexation: The compound can form complexes with divalent cations such as calcium, which may affect its absorption when administered orally .
Mechanism of Action

Ibandronate sodium exerts its pharmacological effects by inhibiting osteoclast activity, leading to decreased bone resorption. This action is mediated through several pathways:

  1. Inhibition of Farnesyl Pyrophosphate Synthase: Ibandronate interferes with the mevalonate pathway, crucial for osteoclast function.
  2. Induction of Osteoclast Apoptosis: The compound promotes programmed cell death in osteoclasts, reducing their numbers and activity.
  3. Bone Mineralization: By decreasing bone resorption, ibandronate indirectly supports increased bone mineral density .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ibandronate sodium typically appears as a white to off-white powder.
  • Solubility: It is soluble in water but has limited solubility in organic solvents.

Chemical Properties

  • Stability: Ibandronate sodium is stable under acidic conditions but may degrade under alkaline conditions.
  • pH Sensitivity: The compound exhibits varying solubility based on pH, influencing its absorption profile when administered orally .
Applications

Ibandronate sodium is primarily used in clinical settings for:

  • Osteoporosis Treatment: It is indicated for the treatment and prevention of osteoporosis in postmenopausal women.
  • Bone Metastases Management: Research indicates potential benefits in managing bone metastases from certain cancers due to its anti-resorptive properties.
  • Paget's Disease: Ibandronate has also shown efficacy in treating Paget's disease of bone .
Theoretical Foundations of Ibandronate Molecular Pharmacology

Structural Determinants of Farnesyl Pyrophosphate Synthase Inhibition

Ibandronate sodium hydrate belongs to the nitrogen-containing bisphosphonate (N-BP) class, characterized by a P-C-P backbone with a hydroxyl group (-OH) at the R1 position and a tertiary nitrogen-containing alkyl chain at R2. This structure enables potent inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. FPPS catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP)—essential for protein prenylation in osteoclasts [1] [6].

Table 1: Key Molecular Interactions of Ibandronate with Human FPPS

FPPS ResidueInteraction TypeFunctional Consequence
Thr201Hydrogen bonding with N-BP heterocyclic nitrogenStabilizes carbocation intermediate analog
Lys200 (carbonyl)Electrostatic attractionAnchors phosphonate groups
Tyr204Hydrophobic interaction with R2 chainMaintains enzyme-inhibitor complex isomerization
Mg²⁺ tri-nuclear clusterCoordination with phosphonate oxygensMimics pyrophosphate substrate binding

Ibandronate occupies the allylic substrate binding pocket of FPPS, competing with DMAPP/GPP. Its nitrogen atom protonates within the heterocyclic ring, enabling hydrogen bonding with Thr201 and the carbonyl oxygen of Lys200—key residues that stabilize FPPS’s carbocation intermediate during catalysis [1]. Mutagenesis studies reveal that Thr201 mutations (e.g., T201A) reduce ibandronate’s inhibitory potency by >50%, confirming this residue’s role in binding stabilization. Tyr204 further stabilizes the isomerized FPPS–ibandronate–IPP ternary complex via hydrophobic interactions with the inhibitor’s R2 chain [1]. Compared to risedronate, ibandronate exhibits ~3-fold lower FPPS inhibition potency (IC₅₀ = 5.8 nM vs. 2.0 nM for risedronate), attributable to differences in heterocyclic ring geometry and charge distribution [4] [6]. This inhibition depletes intracellular FPP and GGPP, disrupting prenylation of small GTPases (e.g., Ras, Rho, Rac) required for osteoclast survival and function [6] [9].

Hydroxyapatite Binding Kinetics and Skeletal Distribution Dynamics

Ibandronate’s bone mineral affinity arises from its phosphonate groups’ ability to chelate calcium ions in hydroxyapatite (HAP; Ca₁₀(PO₄)₆(OH)₂). The R1 hydroxyl group enhances coordination with HAP surfaces, forming tridentate binding configurations. Thermodynamic studies show ibandronate’s HAP binding affinity (Kd ≈ 4.2 × 10⁻⁷ M) ranks third among clinical bisphosphonates—below zoledronate (Kd ≈ 1.1 × 10⁻⁷ M) and alendronate (Kd ≈ 2.8 × 10⁻⁷ M), but above risedronate (Kd ≈ 1.5 × 10⁻⁶ M) [5] [2].

Table 2: Hydroxyapatite Binding Parameters of Clinical Bisphosphonates

BisphosphonateBinding Affinity Rank (High to Low)Relative Affinity vs. IbandronateSkeletal Retention Half-life
Zoledronate1~4× higher>10 years
Alendronate2~1.5× higher~10 years
Ibandronate3Reference~5–8 years
Risedronate4~3.6× lower~2–3 years

Ibandronate’s intermediate affinity enables balanced skeletal distribution: ~40–60% of systemically administered drug incorporates into bone mineral surfaces, preferentially targeting sites of high bone turnover [5]. Unlike high-affinity BPs (e.g., alendronate), which concentrate densely on bone surfaces, ibandronate penetrates deeper into remodeling loci due to less immediate surface binding. This facilitates broader distribution within trabecular and cortical bone compartments [2]. Pharmacokinetic modeling shows ibandronate’s skeletal release follows biphasic kinetics: an initial rapid elution phase (t½α = 12–24 hours) during active resorption, followed by slow liberation (t½β = 5–8 years) from buried bone matrix. This kinetic profile underlies its sustained antiresorptive effects and moderate reversibility upon discontinuation—evidenced by rapid resumption of bone remodeling in animal models within 1 month post-cessation [2].

Intracellular Signaling Cascade Modulation in Osteoclastogenesis

Following HAP binding, ibandronate internalization occurs via fluid-phase endocytosis during osteoclast-mediated acidification of the resorption lacuna. At pH ≤ 5.0, protonation of the phosphonate groups facilitates dissociation from mineral surfaces, enabling drug uptake into osteoclasts [6]. Intracellularly, ibandronate inhibits FPPS, depleting FPP and GGPP pools. This disrupts prenylation of GTPases (e.g., Rab5, RhoA, Rac1), which regulate:

  • Ruffled border formation – Geranylgeranylation of Rab GTPases is essential for vesicular trafficking of proton pumps (V-ATPases) to the osteoclast apical membrane.
  • Cytoskeletal organization – Rho and Rac prenylation control actin ring assembly and sealing zone formation via WASP/Arp2/3 signaling [6] [9].
  • Survival signaling – Unprenylated Ras accumulates, inducing ER stress and mitochondrial apoptosis through cytochrome c release and caspase-3 activation [6].

Ibandronate also modulates pro-osteoclastogenic pathways independent of FPPS. In vascular smooth muscle cells (VSMCs), it suppresses norepinephrine-induced fibrosis by inhibiting Ras-p38 MAPK-CTGF signaling—an effect reversible by farnesol supplementation [9]. In chondrocytes, ibandronate downregulates TLR4/MyD88/NF-κB signaling, reducing IL-1β-induced expression of matrix metalloproteinases (MMP-9, MMP-13) and aggrecanases (ADAMTS-5) [10]. This attenuates extracellular matrix degradation in osteoarthritis models.

Figure: Ibandronate’s Multilevel Osteoclast Suppression

[ Osteoclast Precursor ]  ↓ M-CSF/RANKL  [ Activated Osteoclast ]  |  ├─ FPPS Inhibition → Depleted FPP/GGPP → GTPase Dysfunction  |        |  |        ├─ Impaired vesicular trafficking → No ruffled border  |        ├─ Disrupted actin polymerization → Failed sealing zone  |        └─ Unprenylated Ras accumulation → Mitochondrial apoptosis  |  └─ TLR4/NF-κB Suppression → Reduced MMP/cytokine production  

Consequently, ibandronate induces osteoclast apoptosis within 12–48 hours and reduces resorptive activity by >80% at pharmacologically relevant concentrations (10⁻⁸–10⁻⁷ M) [4] [6].

Properties

Product Name

Hydrate ibandronate sodium

Molecular Formula

C9H25NNaO8P2

Molecular Weight

360.23 g/mol

InChI

InChI=1S/C9H23NO7P2.Na.H2O/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;1H2

InChI Key

XEBZHSHAWYDRRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O.O.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.